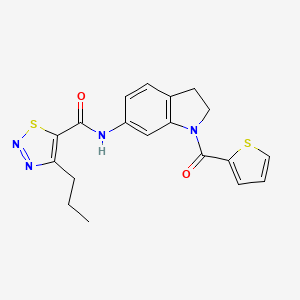
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O2S2 with a molecular weight of 398.5 g/mol. The structure features a thiadiazole ring fused with an indoline moiety and a thiophene carbonyl group, contributing to its unique biological properties .
Biological Activity Overview
Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
In vitro studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have been reported to inhibit bacterial growth effectively. A study indicated that certain thiazolidinone derivatives had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Activity
Research has also highlighted the antiviral potential of thiadiazole derivatives. A comprehensive overview noted that N-heterocycles can significantly affect viral life cycles. Certain thiazolidinone derivatives have been shown to inhibit the activity of viral polymerases by more than 95% in vitro . The specific mechanisms often involve interference with viral replication processes.
Anticancer Activity
Thiadiazole compounds have been extensively studied for their anticancer properties. Recent literature emphasizes the potential of thiazolidinone derivatives as multi-target enzyme inhibitors in cancer therapy. These compounds have demonstrated significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole scaffold can enhance anticancer efficacy.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .
- Antiviral Efficacy : Another investigation focused on the antiviral properties of thiadiazole derivatives against Hepatitis C Virus (HCV). The study found that specific compounds exhibited EC50 values as low as 0.35 μM, indicating potent antiviral activity .
Research Findings and Mechanisms
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in pathogen metabolism or viral replication.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
属性
IUPAC Name |
4-propyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-4-14-17(27-22-21-14)18(24)20-13-7-6-12-8-9-23(15(12)11-13)19(25)16-5-3-10-26-16/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQPTSULDNNLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














